molecular formula C10H16O B1340582 Spiro[4.5]decan-8-one CAS No. 4027-35-4

Spiro[4.5]decan-8-one

Cat. No. B1340582
CAS RN: 4027-35-4
M. Wt: 152.23 g/mol
InChI Key: DSIGHSFWYLVBJF-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-8-one and its derivatives are a class of spirocyclic compounds that have garnered interest in various fields of chemistry and pharmacology due to their unique structural features and potential biological activities. These compounds are characterized by a spirocyclic framework that often imparts rigidity and a three-dimensional structure, which is beneficial in drug design and synthesis.

Synthesis Analysis

The synthesis of spiro[4.5]decan-8-one derivatives has been achieved through various innovative methods. A bifunctional organo/metal cooperative catalysis system was employed for the [3 + 2] annulation of para-quinone methides with vinylcyclopropanes, leading to high yields and diastereoselectivities of spiro[4.5]deca-6,9-diene-8-ones . Another approach involved a cascade radical 1,6-addition/cyclization of para-quinone methides, which allowed for the construction of spiro[4.5]deca-6,9-dien-8-ones under mild conditions, achieving high efficiency through a one-pot procedure . Ultrasound-promoted one-pot synthesis has also been reported, offering advantages such as shorter reaction times and higher yields for the synthesis of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione .

Molecular Structure Analysis

The molecular structure of spiro[4.5]decan-8-one derivatives is crucial for their biological activity. The influence of stereochemistry and substitution patterns on the binding affinity and selectivity to various receptors has been studied, particularly in the context of orphanin FQ and opioid receptors . The structural features of these compounds, such as the presence of a spirocyclic core and specific substituents, are key determinants of their pharmacological properties.

Chemical Reactions Analysis

Spiro[4.5]decan-8-one derivatives undergo a range of chemical reactions that are essential for their functionalization and biological activity. The Nazarov cyclization of cycloalkylidene derivatives has been used to synthesize spiro[4.5]decane and spiro[4.4]nonane ring systems, with the product's double bond position being influenced by substituents . Additionally, a visible-light-driven dearomatization reaction has been developed for the regioselective cyclization of 2-benzyl-2-bromomalonate with alkynes, leading to the formation of spiro[4.5]decanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[4.5]decan-8-one derivatives are influenced by their rigid and complex molecular structures. These properties are important for their potential therapeutic applications. For instance, derivatives with improved metabolic stability and pharmacokinetic profiles have been identified as potent and selective GlyT1 inhibitors, highlighting the importance of the spirocyclic core in enhancing drug-like properties . Moreover, the synthesis of spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid has been explored, with the aim of understanding the role of the carboxylic acid group in anticonvulsant activity .

Scientific Research Applications

Application 1: Prolyl Hydroxylase Domain Inhibitors

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : Spiro[4.5]decan-8-one is used in the development of prolyl hydroxylase domain (PHD) inhibitors . PHDs are enzymes that play a crucial role in the body’s response to low oxygen levels, or hypoxia . By inhibiting these enzymes, it’s possible to mimic the body’s natural response to hypoxia, which has potential therapeutic applications in the treatment of anemia and other ischemia-related diseases .
  • Methods of Application or Experimental Procedures : The development of PHD inhibitors involves structure-activity relationship and crystallographic studies on spiro[4.5]decanone containing PHD inhibitors . These inhibitors bind to the active site of the PHDs and compete with the 2-oxoglutarate (2OG) co-substrate .
  • Results or Outcomes : The results of these studies have revealed spiro[4.5]decanones as useful templates for the generation of potent and selective 2OG oxygenase inhibitors . PHD inhibitors are currently in phase 3 clinical trials for the treatment of anemia in chronic kidney disease .

Application 2: Preparation of Potent Analgesic Compounds

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : “Spiro[4.5]decan-8-one” is used in the preparation of a series of potent analgesic compounds . These compounds could potentially be used for pain management.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific analgesic compound being synthesized. Typically, this would involve various organic synthesis techniques .
  • Results or Outcomes : The outcomes of these studies could potentially lead to the development of new analgesic drugs for pain management .

Application 3: Synthesis of Tritium Labelled Probes

  • Specific Scientific Field : Radiochemistry
  • Summary of the Application : “Spiro[4.5]decan-8-one” is used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .
  • Methods of Application or Experimental Procedures : The synthesis of tritium labelled probes involves various radiochemistry techniques .
  • Results or Outcomes : The outcomes of these studies could potentially lead to the development of new tools for studying the dopamine reuptake complex, which could have implications for understanding and treating neurological disorders .

Safety And Hazards

Spiro[4.5]decan-8-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

spiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIGHSFWYLVBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562376
Record name Spiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.5]decan-8-one

CAS RN

4027-35-4
Record name Spiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-8-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of spiro[4.5]dec-6-en-8-one (442 mg, 2.94 mmol) in ethanol (15 mL) was flushed with nitrogen and treated with 10% Pd—C, 50% wet (Alfa Aesar, 38303) (313 mg, 2.94 mmol). The reaction mixture was stirred for 16 hours under an atmosphere of hydrogen and filtered through Celite®, rinsing with ethanol. The filtrate was concentrated under reduced pressure to afford the title compound;
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
JH Peng, XH Zhang, F Shi, WJ Hao… - Synthetic …, 2010 - Taylor & Francis
A green approach to the synthesis of arylidene-substituted spiro[4,5]decan-8-one derivatives was successfully realized via the mild, base-catalyzed reaction of aromatic aldehydes with 1…
LM Rice, BS Sheth, JW Wheeler - Journal of Heterocyclic …, 1971 - Wiley Online Library
The reactions of 4,4‐dialkylcyclohexanones, spiro[4.5]decan‐8‐one and various spiro[5.5]‐undecanones with phenylhydrazines to produce corresponding 3,3‐dialkyltetrahydro and …
K Ramarajan - 1980 - shareok.org
PART I. SYNTHESIS AND DNMR STUDIES OF CERTAIN DERIVATIVES OF 9-METHYLENE-7-0XA-1-THIA-. SPIR0[4.5]DECAN-8-0NE PART II. AN INVEST Page 1 PART I. …
Number of citations: 0 shareok.org
B Rickborn, MT Wuesthoff - Journal of the American Chemical …, 1970 - ACS Publications
The previously used method for determining the kinetics of sodium borohydride reduction of cyclo-hexanones was shown to be inadequate, giving rise to small errors leading to …
Number of citations: 96 0-pubs-acs-org.brum.beds.ac.uk
WH Saunders Jr, DS Bailey - Journal of the American Chemical …, 1970 - ACS Publications
Stereospecifically deuterated 3-hexy\-4-d-, 3-hexyl-2-< 7-, and 2-hexyl-i-zf-trimethylammonium iodides were prepared and subjected to elimination reactions under a variety of …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
KT Johansen, SG Wubshet, NT Nyberg… - Journal of natural …, 2011 - ACS Publications
An extract of Carthamus oxyacantha (wild safflower) was investigated using two approaches: a traditional, nontarget fractionation by VLC and HPLC, and the hyphenated technique …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk
I Usui, S Schmidt, B Breit - pstorage-acs-6854636.s3 …
All reactions were carried out under an atmosphere of argon in dried schlenk tubes..[(η3-allyl) PdCl] 2,[1][(η3-allyl) Pd (cod)] BF4,[2] Xantphos,[3] DPEphos,[3] pyrrolidine acetic acid salt,[…
MH Bolli, J Velker, C Müller, B Mathys… - Journal of Medicinal …, 2014 - ACS Publications
Previously, we reported on the discovery of a novel series of bicyclo[3.1.0]hexane fused thiophene derivatives that serve as potent and selective S1P 1 receptor agonists. Here, we …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
K Plonska-Ocypa, I Sibilska, RR Sicinski… - Bioorganic & medicinal …, 2011 - Elsevier
As a continuation of our studies focused on the vitamin D compounds lacking the C,D-hydrindane system, 13,13-dimethyl-des-C,D analogues of (20S)-1α,25-dihydroxy-2-methylene-19-…
R Kitbunnadaj, M Hoffmann, SA Fratantoni… - Bioorganic & medicinal …, 2005 - Elsevier
In this study, we replaced the basic amine function of the known histamine H 3 receptor agonists imbutamine or immepip with non-basic alcohol or hydrocarbon moieties. All compounds …

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